molecular formula C30H46O4 B3083337 Kuguacin N CAS No. 1141453-73-7

Kuguacin N

Cat. No. B3083337
CAS RN: 1141453-73-7
M. Wt: 470.7 g/mol
InChI Key: NHGYTKMVBMBCNA-IFMVJOGVSA-N
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Description

Kuguacin N is a triterpenoid compound isolated from the bitter melon vine (Momordica charantia, kǔguā in Chinese) . It is one of several kuguacins, which are formally derived from the triterpene hydrocarbon cucurbitane . This compound has been reported to have antiviral activity .


Molecular Structure Analysis

This compound is a triterpenoid, and its basic molecular structure consists of 22 carbons, 3 oxygens, and 28 hydrogens . The detailed molecular structure of this compound is not provided in the available literature.

Scientific Research Applications

Chemical Composition and Isolation

Kuguacin N is part of a group of compounds known as cucurbitane triterpenoids, which are isolated from various parts of the Momordica charantia plant, including vines, leaves, and roots. These compounds have been identified and studied for their diverse biological activities (Chen et al., 2009).

Anticancer Properties

Studies have demonstrated the potential of this compound and related compounds in cancer therapy. For instance, Kuguacin J, a similar compound, has shown significant inhibitory effects on androgen-independent human prostate cancer cell lines. This growth inhibition primarily occurs through G1 arrest, impacting various cellular mechanisms like cyclins, kinases, and survivin levels. Kuguacin J has also been shown to exert anti-invasive effects on cancer cells and may serve as a promising chemopreventive agent (Pitchakarn et al., 2012).

Broad-Spectrum Biological Activities

Kuguacins, including this compound, have been reported to possess a wide range of biological properties. These include antimicrobial, anti-cancer, anti-diabetic, anti-influenza, anti-HIV, and anti-tuberculosis activities. The majority of these studies have utilized in vitro methods to explore these effects, indicating a broad spectrum of potential therapeutic applications (Sette-de-Souza et al., 2021).

Antidiabetic and Antigluconeogenic Activities

Certain cucurbitane compounds, including kuguacins, have demonstrated antigluconeogenic activity, which could be relevant in the treatment of diabetes. These compounds have shown the ability to inhibit glucose production from liver cells in a concentration-dependent manner, indicating potential antidiabetic properties (Chen et al., 2015).

Modulation of Drug Resistance in Cancer Therapy

Kuguacin J, related to this compound, has been found to inhibit P-glycoprotein-mediated multidrug resistance, a significant factor in chemotherapy failure. By modulating the function of P-glycoprotein, Kuguacin J enhances the sensitivity of cancer cells to chemotherapeutic drugs, suggesting its potential as an effective chemosensitizer in treating multidrug-resistant cancers (Pitchakarn et al., 2012).

Hepatoprotective Effects

This compound and related compounds have exhibited hepatoprotective effects. Specific octanorcucurbitane triterpenoids, which include kuguacin M, have shown the ability to protect against induced hepatotoxicity in cell models. This suggests potential applications in the treatment or prevention of liver diseases (Chang et al., 2010).

Mechanism of Action

Target of Action

Kuguacin N, a triterpenoid isolated from Momordica charantia , has been identified to target Visfatin , an adipose hormone directly linked to Type 2 Diabetes Mellitus (T2DM) . Visfatin is majorly produced in white adipose tissues and interacts with insulin receptors .

Mode of Action

This compound interacts with Visfatin by binding to a site different from insulin, thereby resulting in hypoglycemia due to the reduction in the amount of glucose released by the liver cells and stimulating the effective usage of glucose in myocytes and adipocytes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glucose metabolism. By activating Visfatin, this compound influences the insulin signaling pathway, leading to a decrease in blood glucose levels .

Pharmacokinetics

Computational studies have been conducted to determine the drug-likeness and pharmacokinetic properties of this compound . These studies suggest that this compound exhibits suitable drug-like properties, making it a potential candidate for further in vitro and in vivo verification .

Result of Action

The activation of Visfatin by this compound results in hypoglycemia, reducing the amount of glucose released by liver cells and stimulating the effective usage of glucose in myocytes and adipocytes . This leads to a decrease in blood glucose levels, which is beneficial in the management of T2DM .

Action Environment

The action environment of this compound is primarily within the cellular environment of myocytes, adipocytes, and liver cells where Visfatin is active . The efficacy and stability of this compound may be influenced by various factors, including the concentration of Visfatin in these cells and the presence of other compounds that may interact with Visfatin .

properties

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19,21-22,24-26,33-34H,8-13,15H2,1-7H3/t19-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGYTKMVBMBCNA-IFMVJOGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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